

dihydrogen borate role in nickel Watts bath electroplating

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Compound Focus: Dihydrogenborate

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The Role of Boric Acid (H₃BO₃)

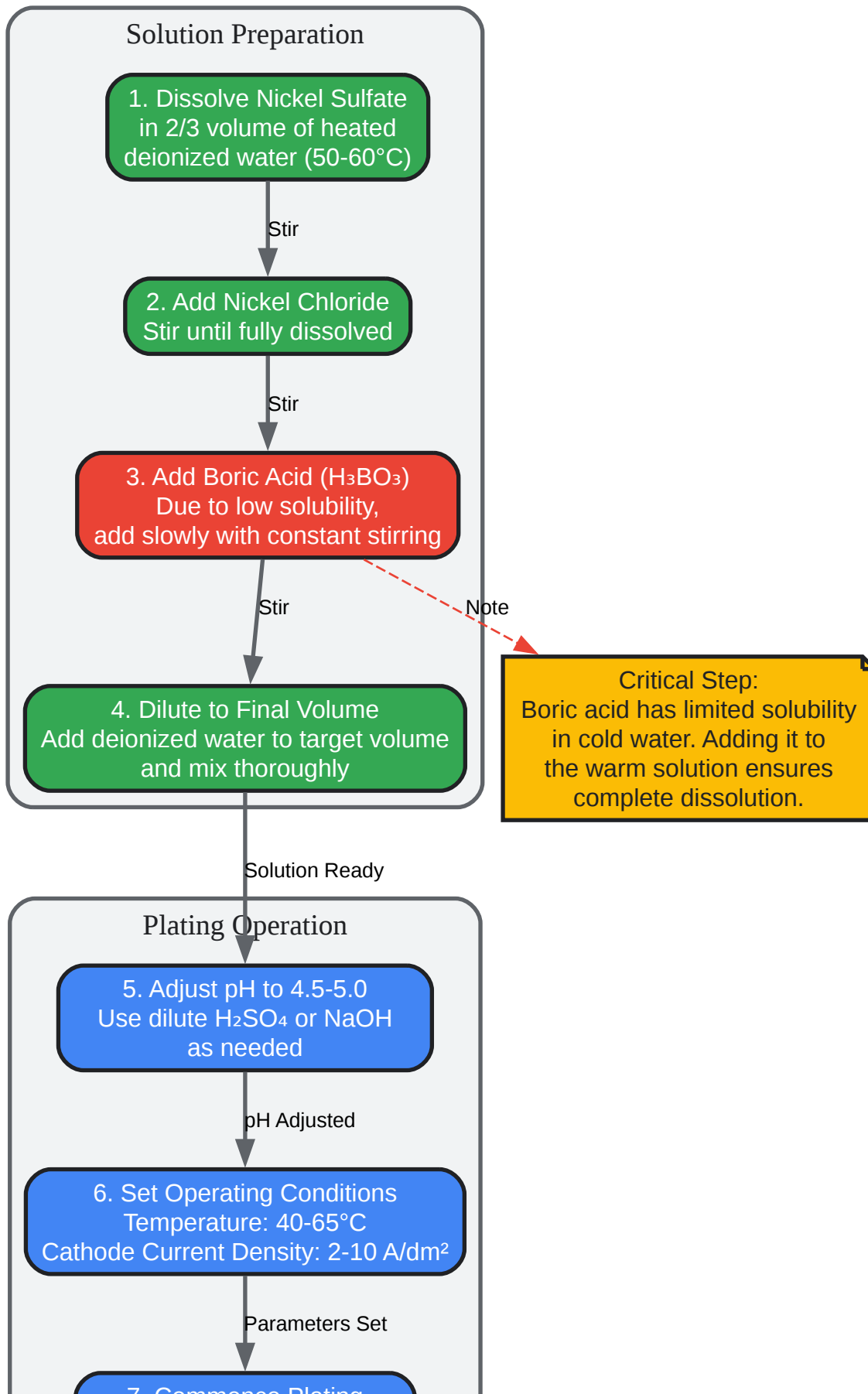
In nickel electroplating, the Watts bath is an aqueous electrolyte solution used to deposit nickel from a nickel anode. The standard composition of a Watts bath is as follows [1]:

Chemical Name	Formula	Concentration Range
Nickel sulfate	NiSO ₄ ·6H ₂ O	150 - 300 g/L
Nickel chloride	NiCl ₂ ·6H ₂ O	60 - 150 g/L
Boric acid	H₃BO₃	37 - 52 g/L

The primary function of boric acid is to act as a **buffering agent** to maintain the bath pH within the optimal operating range of **4.5 to 5.0** [1]. During electroplating, the reduction of nickel ions (Ni²⁺) at the cathode is accompanied by hydrogen gas (H₂) evolution. This reaction increases the local pH at the cathode interface. Without a buffering agent, nickel hydroxide (Ni(OH)₂) would form and co-deposit with the nickel metal, resulting in a deposit that is **brittle, porous, and has high internal stress** [1]. Boric acid adsorbs on the cathode surface and helps prevent this hydroxide incorporation, promoting the formation of smooth, ductile, and low-stress deposits.

Standard Watts Bath Operating Protocol

The following workflow outlines the key steps for preparing and operating a nickel Watts bath for R&D purposes.



7. Commence Plating
Monitor pH and temperature
continuously

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Workflow for Watts Bath Preparation and Operation

Methodology

- **Substrate Preparation:** Parts to be plated must be meticulously cleaned and free of dirt, oils, and oxides to ensure adequate adhesion. A typical sequence involves **alkaline cleaning** for degreasing, followed by water rinsing, **acid pickling** (e.g., in a 10-50% HCl solution) for oxide removal, and a final water rinse [1]. Ultrasonic cleaning can be employed for complex geometries [2].
- **Solution Make-Up:** The workflow in the diagram details the sequence for dissolving components. Boric acid has relatively low solubility in water at room temperature (~4.8 g/100mL), which is why adding it to warm water with constant stirring is crucial for achieving a saturated solution and preventing undissolved powder from incorporating into the plating [1].
- **Process Control:** During operation, the **pH** and **temperature** must be monitored regularly. The pH will tend to rise over time due to the higher cathode efficiency of nickel deposition compared to the anode dissolution efficiency. It should be adjusted back to the 4.5-5.0 range using dilute sulfuric acid [1].

Impact on Deposit Properties

The concentration of boric acid directly influences the quality of the electrodeposited nickel. The table below summarizes its role in achieving desired deposit characteristics, which is particularly important for engineering applications.

Deposit Characteristic	Impact of Boric Acid	Considerations for Researchers
Internal Stress	Reduces tensile stress	Low stress is critical for engineering coatings on parts subject to fatigue; sulfamate baths often yield even lower stress [3].

Deposit Characteristic	Impact of Boric Acid	Considerations for Researchers
Ductility	Increases elongation percentage	A Watts bath without brighteners typically achieves 5-30% elongation, which is superior to bright nickel deposits (4-5%) [3].
Surface Morphology	Promotes fine-grained, smooth deposits	Prevents burnt, nodular deposits at high current densities by buffering against hydroxide formation [1].
Corrosion Resistance	Indirectly improves resistance	By preventing co-deposited nickel hydroxides/oxides, it contributes to a more homogeneous and protective coating [3].

Troubleshooting and Optimization

- **Low Boric Acid Concentration:** Symptoms include **rough, brittle deposits** and the occurrence of **"burning"** at high current densities. Analyze the bath and supplement with boric acid to maintain the concentration above 37 g/L [1].
- **High Boric Acid Concentration:** While less common, concentrations significantly above 52 g/L can lead to crystallization of boric acid on cool parts of the equipment, especially if the bath's solubility limit is exceeded. This is more of a maintenance issue than a plating quality one [1].
- **Alternative Nickel Plating Baths:** For specific R&D applications requiring exceptionally **low internal stress** or **high deposition rates**, other bath formulations exist. **Nickel sulfamate** baths are known for very low stress and are used for engineering salvage, while **all-chloride** baths allow for higher current densities but produce deposits with higher stress [1].

Conclusion

Boric acid is an indispensable component of the Watts bath, ensuring the production of high-quality, ductile, and low-stress nickel electrodeposits. Adherence to the specified concentration range and operating parameters, particularly pH and temperature, is fundamental to successful experimental outcomes. For applications demanding specific properties like minimal stress or extreme hardness, researchers are advised to explore alternative bath chemistries such as nickel sulfamate or electroless nickel.

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To cite this document: Smolecule. [dihydrogen borate role in nickel Watts bath electroplating].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b618643#dihydrogen-borate-role-in-nickel-watts-bath-electroplating>]

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